

Toxicology profile of Lodenafil in preclinical studies

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Compound of Interest

Compound Name: Lodenafil

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Preclinical Toxicology Profile of Lodenafil Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As a prodrug, it is converted in the body to its active metabolite, **lodenafil**. This technical guide provides a comprehensive overview of the preclinical toxicology profile of **lodenafil** carbonate, summarizing key findings from a range of studies conducted to establish its safety profile prior to clinical use. The data presented herein is essential for understanding the potential risks and for guiding further research and development. Preclinical studies for **lodenafil** carbonate have encompassed acute, sub-chronic, and chronic toxicity assessments, safety pharmacology, genotoxicity, and reproductive and developmental toxicity evaluations.

General Toxicology

A series of general toxicology studies were conducted to evaluate the potential adverse effects of **lodenafil** carbonate following single and repeated administrations in various animal models.

Acute Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of **lodenafil** carbonate.

Data Summary: Acute Oral Toxicity

Species	Dose (mg/kg)	Observed Effects	Reference
Mice	Up to 2000	No significant toxic effects reported.	[1]
3 Mammalian Species (one non-roedent)	Up to 2000	No important toxic effects were evident.	[1]

Experimental Protocol: Acute Oral Toxicity The acute oral toxicity of **lodenafil** carbonate was assessed in mice. A single dose of up to 2000 mg/kg was administered orally. Following administration, the animals were observed for clinical signs of toxicity and mortality for a period of up to 15 days.[1]

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies were conducted to characterize the toxicological profile of **lodenafil** carbonate following repeated daily administration over extended periods.

Data Summary: Repeated-Dose Toxicity

Study Duration	Species	Dose Levels	Key Findings	Reference
14 Days (Sub-chronic)	3 Mammalian Species (one non-roedent)	Not Specified	No relevant toxic effects were evident.	[1]
90 Days (Chronic)	3 Mammalian Species (one non-roedent)	Not Specified	No relevant toxic effects were evident.	[1]
90 Days (Chronic)	Rats (Male)	Not Specified	Histopathological evaluation of the male reproductive organs was conducted.	

Experimental Protocol: 90-Day Oral Toxicity Study in Rats Male rats were administered **Iodenafil** carbonate orally on a daily basis for 90 consecutive days. Throughout the study, animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption. At the end of the treatment period, a comprehensive histopathological examination of the male reproductive organs was performed to identify any potential treatment-related changes.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of **Iodenafil** carbonate on vital physiological functions, including the cardiovascular and central nervous systems.

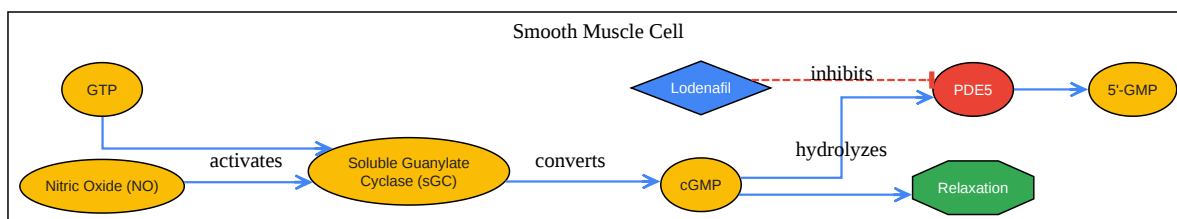
Cardiovascular Safety

Data Summary: Cardiovascular Safety Pharmacology

Species	Dose	Route of Administration	Key Findings	Reference
Beagle Dogs (anesthetized)	Up to 10 mg/kg	Intravenous (IV)	A discreet tendency towards hypotension and tachycardia was observed. No electrocardiographic (ECG) alterations were noted.	

Experimental Protocol: Cardiovascular Safety in Anesthetized Beagle Dogs Anesthetized beagle dogs received intravenous injections of **lodenafil** carbonate at doses up to 10 mg/kg over a 5-minute period. Continuous monitoring of cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG), was performed to detect any acute effects on the cardiovascular system.

Signaling Pathway: Mechanism of Action of PDE5 Inhibitors



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Caption: Mechanism of action of **Lodenafil** as a PDE5 inhibitor leading to smooth muscle relaxation.

Central Nervous System (CNS) Safety

CNS safety studies were performed to evaluate potential effects of **lodenafil** carbonate on neurological function. These studies revealed no relevant alterations.

Genotoxicity

A battery of in vitro and in vivo genotoxicity tests was conducted to assess the potential of **lodenafil** carbonate to induce genetic mutations or chromosomal damage.

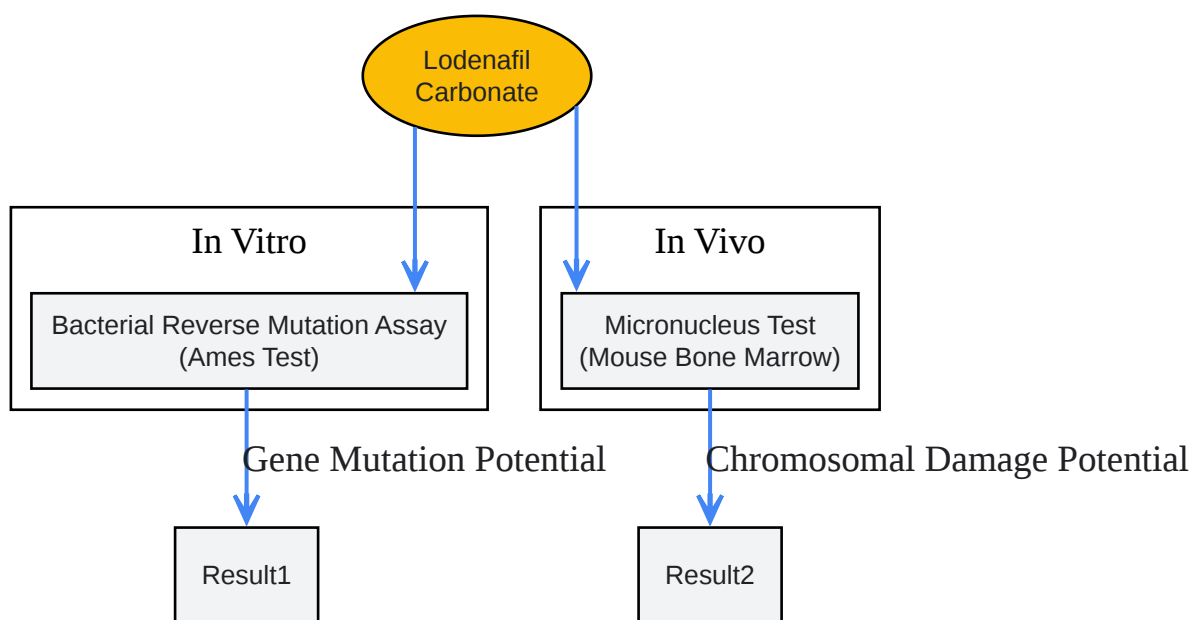
Data Summary: Genotoxicity

Test	System	Results	Reference
Bacterial Reverse Mutation Test (Ames Test)	Salmonella typhimurium	Not Specified	
In Vivo Micronucleus Test	Mouse Bone Marrow	Not Specified	

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) The Ames test was conducted to evaluate the potential of **lodenafil** carbonate to induce gene mutations in several strains of *Salmonella typhimurium*. The assay was performed both in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenic potential of the parent compound and its metabolites.

Experimental Protocol: In Vivo Micronucleus Test The in vivo micronucleus test was performed in mice to assess the potential of **lodenafil** carbonate to induce chromosomal damage. The test substance was administered to the animals, and bone marrow cells were subsequently collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.

Experimental Workflow: Genotoxicity Assessment



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Caption: Standard workflow for assessing the genotoxic potential of a test compound.

Carcinogenicity

Information regarding long-term carcinogenicity studies with **lodenafil** carbonate in rodents was not available in the reviewed documents.

Reproductive and Developmental Toxicology

Studies to evaluate the potential effects of **lodenafil** carbonate on fertility, embryo-fetal development, and pre- and postnatal development were not detailed in the available preclinical data summaries. The use of **lodenafil** carbonate is contraindicated in women.

Conclusion

The preclinical toxicology studies conducted on **lodenafil** carbonate indicate a generally favorable safety profile. Acute, sub-chronic, and chronic toxicity studies in multiple species did not reveal significant dose-limiting toxicities at the tested doses. Safety pharmacology assessments of the cardiovascular and central nervous systems did not identify major liabilities. The genotoxicity test battery was conducted, although specific results were not detailed in the reviewed documents. While a comprehensive reproductive and developmental toxicology

program and long-term carcinogenicity studies were not fully detailed in the available information, the existing preclinical data supported the progression of **lodenafil** carbonate into clinical development for the treatment of erectile dysfunction in men. Further detailed information from regulatory submissions would be required for a more exhaustive assessment.

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References

- 1. sabiia.cnptia.embrapa.br [sabiia.cnptia.embrapa.br]
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